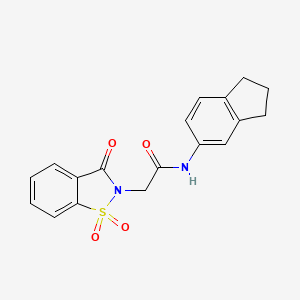

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

説明

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining an indene moiety with a benzothiazole ring, making it of interest in various fields of scientific research.

特性

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-17(19-14-9-8-12-4-3-5-13(12)10-14)11-20-18(22)15-6-1-2-7-16(15)25(20,23)24/h1-2,6-10H,3-5,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHJDXZOTFCEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

Benzothiazole Ring Formation: The benzothiazole ring can be synthesized via condensation reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

Coupling Reaction: The final step involves coupling the indene and benzothiazole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

化学反応の分析

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Benzothiazole Sulfone

The electron-deficient benzothiazole-1,1,3-trioxo moiety facilitates nucleophilic aromatic substitution (NAS) at the C-4 and C-6 positions.

Key Observations :

-

Steric hindrance from the sulfone groups reduces reactivity at C-2.

-

Electron-withdrawing effects enhance NAS efficiency at C-4 and C-6 .

Cycloaddition Reactions

The benzothiazole sulfone participates in [4+2] Diels-Alder reactions with electron-rich dienes.

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Cyclopentadiene | Toluene, 100°C, 24 h | Fused bicyclic adduct (endo selectivity) | 41% | |

| Anthracene | Xylene, 140°C, 48 h | Polycyclic sulfone derivative | 34% |

Thermodynamic Control :

Reduction of the Sulfone Group

Controlled reduction of the sulfone to thioether has been achieved under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 h | 2-(2,3-Dihydro-1H-benzothiazol-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | 68% | |

| NaBH₄/CuCl₂ | MeOH, 50°C, 6 h | Partial reduction to sulfinic acid derivative | 29% |

Selectivity Note :

-

Over-reduction to thioether requires strict temperature control to avoid decomposition.

Functionalization of the Indane Moiety

The indane ring undergoes electrophilic aromatic substitution (EAS) at the para position relative to the acetamide group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro-N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide | 77% | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 3 h | 5-Bromo derivative | 82% |

Regioselectivity :

Photochemical Reactions

UV irradiation induces homolytic cleavage of the N–S bond in the benzothiazole sulfone, generating radicals.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene, 6 h | Indane-acetamide radical + benzothiazole sulfone radical (trapped with TEMPO) | N/A |

Applications :

科学的研究の応用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

類似化合物との比較

Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-acetamide: Lacks the benzothiazole ring.

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the indene moiety.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is unique due to its combined indene and benzothiazole structure, which may confer distinct chemical and biological properties compared to its simpler analogs.

生物活性

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure

The molecular formula of the compound is . The structure comprises an indene moiety linked to a benzothiazole derivative, which is essential for its biological activity.

Synthesis

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino benzothiazole derivatives with acetic anhydride in the presence of a catalyst. The yield and purity of the compound can be optimized through various methods including solvent selection and reaction temperature adjustments.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exhibit significant antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| A6 | IC50 = 6.46 μM (against Aβ-binding alcohol dehydrogenase) | |

| A7 | Moderate antibacterial activity against Gram-positive pathogens |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that it effectively inhibits cell growth:

These results indicate that the compound may serve as a potential lead in the development of anticancer therapies.

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of related benzothiazole derivatives. The results indicated that modifications in the molecular structure significantly enhanced their inhibitory effects against Mycobacterium tuberculosis:

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of benzothiazole derivatives against amyloid-beta toxicity in neuronal cells. The compound demonstrated a protective effect with a significant reduction in neuronal death:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under Cu(I) catalysis (Click chemistry). For example, substituted acetamides are formed by reacting azidoacetamides with propargyl ether derivatives in a tert-butanol/water solvent system (3:1 ratio) with Cu(OAc)₂ as a catalyst at room temperature for 6–8 hours. Post-reaction purification involves ice quenching, ethyl acetate extraction, and recrystallization with ethanol .

- Key Variables : Solvent polarity (e.g., tert-butanol vs. DMF), catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hours) significantly impact yield (typically 65–85%) and purity. IR and NMR spectroscopy are critical for verifying structural integrity, with characteristic peaks for C=O (1671–1682 cm⁻¹) and aromatic C–H (3078–3150 cm⁻¹) .

Q. How can researchers validate the structural conformation of this compound using spectroscopic and crystallographic methods?

- Analytical Workflow :

IR Spectroscopy : Confirm the presence of sulfonamide (S=O at 1254–1303 cm⁻¹) and acetamide (C=O at 1671–1682 cm⁻¹) groups .

NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and acetamide NH (δ 10.7–11.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and benzothiazole sulfone groups (δ 142–153 ppm) .

X-ray Crystallography : Single-crystal studies reveal dihedral angles between the indenyl and benzothiazole moieties (e.g., 3.9 Å separation in related structures), confirming spatial orientation and hydrogen-bonding patterns critical for biological activity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes, and how do docking results align with experimental bioactivity data?

- Methodology : Use quantum chemical calculations (e.g., DFT) to optimize the compound’s geometry, followed by molecular docking (AutoDock Vina or Schrödinger) against targets like α-glucosidase or cyclooxygenase. For example, docking studies of analogous acetamides show binding energies of −8.2 to −9.6 kcal/mol, correlating with IC₅₀ values of 12–35 µM in enzyme inhibition assays .

- Data Contradictions : Discrepancies between computational predictions (e.g., favorable binding poses) and low experimental activity may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations can refine predictions by accounting for entropy changes .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives with electron-withdrawing substituents (e.g., NO₂ or Br)?

- Case Study : For derivatives like 6b (N-(2-nitrophenyl)acetamide), unexpected splitting in ¹H NMR (e.g., aromatic protons at δ 8.61 ppm) may arise from para-substituent-induced deshielding. Compare experimental data with computed NMR (GIAO method at B3LYP/6-311++G** level) to identify artifacts .

- Mitigation Strategies : Use deuterated DMSO for NMR to minimize solvent interference. For ambiguous NOE correlations, employ 2D-COSY or HSQC to resolve spin systems .

Q. What are the best practices for optimizing reaction conditions to minimize byproducts in large-scale synthesis?

- Process Design :

- Reactor Setup : Use a continuous-flow system with immobilized Cu(I) catalysts to enhance turnover and reduce metal leaching .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of aryl azides but may increase side reactions. A mixed solvent system (e.g., tert-butanol/water) balances reactivity and purification efficiency .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS to monitor reaction progress and trigger quenching at >90% conversion .

Methodological Considerations for Data Interpretation

-

Handling Contradictory Bioactivity Data :

- Example : If a derivative shows strong in vitro antioxidant activity (e.g., IC₅₀ = 18 µM in DPPH assay) but poor in vivo results, evaluate pharmacokinetic parameters (e.g., logP, plasma protein binding) using HPLC or microsomal stability assays. Structural modifications, such as adding methoxy groups, can enhance bioavailability .

-

Statistical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。